molecular formula C23H24N2O3S B2643584 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide CAS No. 954614-62-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2643584
CAS No.: 954614-62-1
M. Wt: 408.52
InChI Key: GSKHNAZUUWQLFQ-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with an ethylsulfonyl group and a naphthalene-acetamide moiety. The molecular framework of this compound places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for probing protein-protein interactions and developing novel therapeutic agents . Its structure, incorporating a rigid naphthalene system and a polar sulfonamide group, suggests potential for high-affinity binding to biological targets. Researchers can leverage this compound as a key intermediate or a core scaffold in drug discovery efforts, particularly in the synthesis of more complex molecules designed to modulate enzyme activity or receptor function . The ethylsulfonyl group is a notable feature often associated with enhancing metabolic stability and influencing the pharmacokinetic properties of lead compounds. This reagent is intended For Research Use Only and is a valuable tool for chemists and biologists investigating new chemical entities in fields such as oncology, immunology, and infectious diseases .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-29(27,28)25-13-12-17-10-11-21(14-20(17)16-25)24-23(26)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKHNAZUUWQLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, where the tetrahydroisoquinoline intermediate reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Naphthyl Group: The naphthyl group can be attached through an acylation reaction, where the intermediate reacts with naphthylacetic acid or its derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues Within the Tetrahydroisoquinoline Family

Substituent Variations at the 2-Position

The ethylsulfonyl group distinguishes the target compound from other tetrahydroisoquinoline derivatives. For example:

  • N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20, ): Features a benzyl group at the 2-position and a piperidinylethoxy substituent at the 7-position.
  • N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methanesulfonamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (): Contains a methanesulfonamido group, which shares sulfonyl functionality but differs in alkyl chain length (methyl vs. ethyl). The ethylsulfonyl group in the target compound may confer greater lipophilicity and altered pharmacokinetics .

Substituent Variations at the 6- and 7-Positions

  • N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}benzamide (Compound 28c, ): Substitutes the 6-position with a benzamide group. The absence of a naphthalene moiety may decrease hydrophobic interactions critical for target affinity .
Table 1: Key Structural and Electronic Comparisons of Tetrahydroisoquinoline Derivatives
Compound Name 2-Position Substituent 6/7-Position Substituent Key Functional Groups Potential Impact on Bioactivity
Target Compound Ethylsulfonyl 7-Naphthalen-1-yl acetamide Sulfonyl, Acetamide Enhanced metabolic stability, hydrophobicity
Compound 20 () Benzyl 7-Piperidinylethoxy Benzyl, Ether Reduced electron-withdrawing effects
Compound 28c () Benzylcarbamoyl 6-Benzamide Benzamide Lower hydrophobicity
Methanesulfonamido derivative () Methanesulfonamido 6-Methanesulfonamido Sulfonamide Shorter alkyl chain may reduce lipophilicity

Compounds with Alternative Cores but Shared Functional Groups

Triazole-Based Analogues (–2)

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature a triazole core instead of tetrahydroisoquinoline. While both share acetamide and naphthalene groups, the triazole ring’s planar geometry may limit 3D binding interactions compared to the tetrahydroisoquinoline’s fused bicyclic system.

Sulfonyl-Containing Analogues ()

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () includes a methylsulfonyl group but lacks the tetrahydroisoquinoline scaffold. The nitro group in this compound introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the ethylsulfonyl group in the target compound .

Table 2: Functional Group Comparisons Across Different Cores
Compound Name Core Structure Functional Groups Key Differences
Target Compound Tetrahydroisoquinoline Ethylsulfonyl, Naphthalene Bicyclic core for 3D binding
Compound 6a () Triazole Naphthalene, Acetamide Planar core, no sulfonyl
N-(4-Chloro-2-nitrophenyl)-... () Benzene Methylsulfonyl, Nitro Simpler core, nitro group

Substituent Effects on Physicochemical Properties

  • Ethylsulfonyl vs.
  • Naphthalen-1-yl vs. Phenyl () : The naphthalene moiety’s extended aromatic system enhances π-π stacking interactions, which may improve binding affinity to hydrophobic pockets compared to smaller phenyl groups .

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. Its unique structural features, including the tetrahydroisoquinoline core and ethylsulfonyl group, suggest various biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 368.47 g/mol
  • CAS Number : 954702-15-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethylsulfonyl group enhances the compound's solubility and reactivity, allowing it to inhibit enzyme activity by mimicking natural substrates. This interaction can disrupt essential biological pathways relevant to various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and other enzymes involved in neurotransmitter regulation. For instance:

  • Inhibition of AChE : The compound showed promising results in inhibiting AChE activity, which is crucial for managing conditions like Alzheimer's disease .

Antitumor Activity

Studies have explored the compound's potential as an antitumor agent. Preliminary findings suggest:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents:

  • Dopaminergic Modulation : The tetrahydroisoquinoline moiety suggests interactions with dopaminergic systems, potentially providing benefits in neurodegenerative disorders such as Parkinson's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant AChE inhibition with an IC50 value indicating high potency.
Study 2 Showed cytotoxic effects on cancer cell lines with potential for further development as an anticancer drug.
Study 3 Suggested neuroprotective properties through modulation of neurotransmitter systems.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide?

The synthesis of structurally similar acetamide derivatives often employs 1,3-dipolar cycloaddition or Cu-catalyzed azide-alkyne reactions (CuAAC). Key parameters include:

  • Catalyst choice : Copper diacetate (Cu(OAc)₂) at 10 mol% is effective for regioselective triazole formation .
  • Solvent system : A 3:1 t-BuOH/H₂O mixture balances reactivity and solubility for intermediates .
  • Reaction monitoring : TLC with hexane:ethyl acetate (8:2) tracks progress, while ethanol recrystallization purifies crude products .
  • Temperature : Room temperature (25°C) minimizes side reactions in cycloaddition steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.6 ppm) and confirm regiochemistry of substituents .
  • HRMS : Validate molecular weight with <1 ppm error (e.g., [M+H]⁺ at m/z 404.1348 observed vs. 404.1359 calculated in analogous compounds) .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) on the naphthalene ring, as seen in structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and binding interactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess sulfonyl group orientation and tetrahydroisoquinoline ring puckering .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging the naphthalene moiety’s π-π stacking potential .
  • MD simulations : Simulate solvation dynamics in explicit water to evaluate stability of the ethylsulfonyl group .

Q. What spectroscopic techniques resolve ambiguities in regiochemical assignments?

  • 2D NMR (COSY, NOESY) : Differentiate between ortho/meta substituents on the naphthalene ring (e.g., NOE correlations between H-8 of naphthalene and tetrahydroisoquinoline protons) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide derivatives .

Q. How do steric and electronic effects of the ethylsulfonyl group influence reactivity?

  • Steric effects : The sulfonyl group’s bulk may hinder nucleophilic attack at the acetamide carbonyl, as observed in analogous compounds .
  • Electronic effects : The electron-withdrawing sulfonyl group stabilizes the tetrahydroisoquinoline nitrogen, altering pKa and hydrogen-bonding capacity .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC-MS .
  • Plasma stability assays : Incubate with rat plasma (1 mg/mL) and quantify parent compound loss over 24 hours using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

  • Reproducibility checks : Ensure strict control of moisture (anhydrous Na₂SO₄ drying) and reaction time (6–8 hours for cycloaddition) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization of alkyne intermediates) .

Q. Resolving conflicting NMR assignments for diastereomeric mixtures

  • Chiral chromatography : Separate enantiomers using a Chiralpak IA column (hexane:IPA 85:15) .
  • Variable-temperature NMR : Lowering temperature to 243K enhances resolution of overlapping peaks in DMSO-d₆ .

Methodological Recommendations

  • Synthesis : Prioritize CuAAC for regioselectivity, with rigorous TLC monitoring .
  • Characterization : Combine X-ray crystallography (for conformation) and 2D NMR (for regiochemistry) .
  • Stability : Use lyophilization for long-term storage to prevent hydrolysis of the sulfonyl group .

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